2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid
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Overview
Description
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloro or amino groups, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or cesium carbonate (Cs2CO3) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid include other pyrimidine derivatives, such as:
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: This compound has similar structural features but different functional groups.
2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl: Another pyrimidine derivative with distinct pharmacological properties.
Properties
Molecular Formula |
C12H11ClN4O2 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-[[6-chloro-2-(methylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H11ClN4O2/c1-14-12-16-9(13)6-10(17-12)15-8-5-3-2-4-7(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,15,16,17) |
InChI Key |
CAWQEBAEOSSZQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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